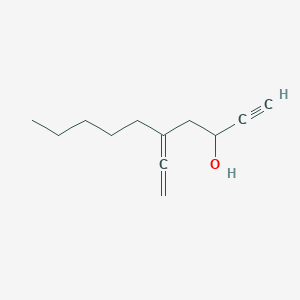
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of brominated pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The presence of a bromine atom and a 2-methylpropyl group in the structure of this compound makes it unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the bromination of 6-(2-methylpropyl)-3,6-dihydro-2H-pyran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters can help achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyran derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrans with various functional groups.
Oxidation: Formation of pyranones or other oxidized derivatives.
Reduction: Formation of hydrogenated pyran derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The bromine atom and the 2-methylpropyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,6-dihydro-2H-pyran: Lacks the 2-methylpropyl group, which may affect its reactivity and applications.
6-(2-Methylpropyl)-3,6-dihydro-2H-pyran: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran: Similar structure with a chlorine atom instead of bromine, which may result in different reactivity and properties.
Propiedades
Número CAS |
562810-15-5 |
|---|---|
Fórmula molecular |
C9H15BrO |
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
4-bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H15BrO/c1-7(2)5-9-6-8(10)3-4-11-9/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
RAFYIHXUJGRQRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C=C(CCO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
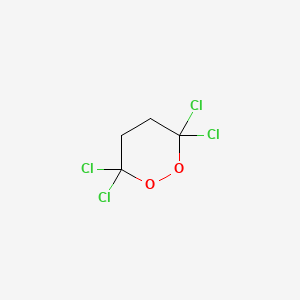
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
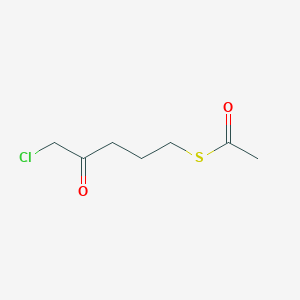
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
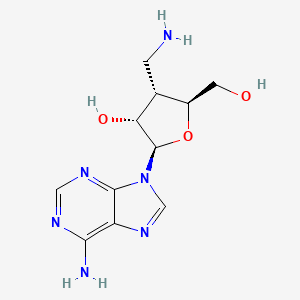
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
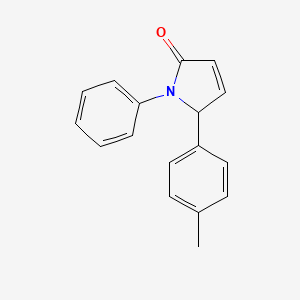
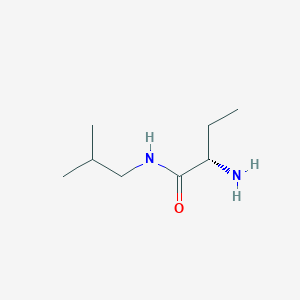

![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
